molecular formula C15H15NO2 B14701177 2-[2-(3-Aminophenyl)ethyl]benzoic acid CAS No. 15196-54-0

2-[2-(3-Aminophenyl)ethyl]benzoic acid

Cat. No.: B14701177
CAS No.: 15196-54-0
M. Wt: 241.28 g/mol
InChI Key: SUNCGMNSSLAWPN-UHFFFAOYSA-N
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Description

2-[2-(3-Aminophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a benzoic acid moiety substituted with a 3-aminophenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Aminophenyl)ethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrophenylethylamine with benzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Aminophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[2-(3-Aminophenyl)ethyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Aminophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Aminophenyl)ethyl]benzoic acid: Similar structure but with the amino group in the para position.

    2-[2-(3-Nitrophenyl)ethyl]benzoic acid: Contains a nitro group instead of an amino group.

    2-[2-(3-Hydroxyphenyl)ethyl]benzoic acid: Contains a hydroxy group instead of an amino group.

Uniqueness

2-[2-(3-Aminophenyl)ethyl]benzoic acid is unique due to the position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct biological and chemical properties compared to its analogs .

Properties

CAS No.

15196-54-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[2-(3-aminophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H15NO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)

InChI Key

SUNCGMNSSLAWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

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